1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to obtain the desired benzofuro[3,2-d]pyrimidine structure . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antileukemia agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound’s fungicidal activity has been studied, showing moderate effectiveness against various fungi.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antileukemia applications, it may inhibit key enzymes or receptors involved in cell signaling pathways that regulate cancer cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol: This compound shares a similar core structure but differs in the functional groups attached to the piperidine ring.
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: These derivatives exhibit fungicidal activity and are synthesized via the aza-Wittig reaction.
The uniqueness of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H24N4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c26-21(22-11-15-6-4-10-27-15)14-5-3-9-25(12-14)20-19-18(23-13-24-20)16-7-1-2-8-17(16)28-19/h1-2,7-8,13-15H,3-6,9-12H2,(H,22,26) |
InChI Key |
NECISVRANGHHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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